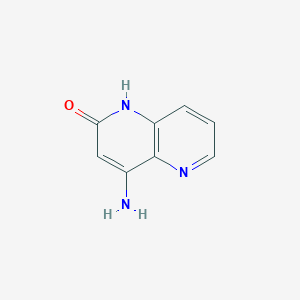

4-Amino-1,5-naphthyridin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1,5-naphthyridin-2-ol is a chemical compound with the CAS Number: 1909336-76-0 . It has a molecular weight of 161.16 and its IUPAC name is 4-amino-1,5-naphthyridin-2-ol . It is usually in powder form .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 4-Amino-1,5-naphthyridin-2-ol, has been a subject of research for the past 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 4-Amino-1,5-naphthyridin-2-ol is 1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H, (H3,9,11,12) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

1,5-naphthyridine derivatives, including 4-Amino-1,5-naphthyridin-2-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

4-Amino-1,5-naphthyridin-2-ol is a powder that is stored at room temperature . It has a molecular weight of 161.16 .科学的研究の応用

Anticancer Properties: Research has shown that certain 4-amino-1,5-naphthyridin-2-ol derivatives possess anticancer properties. These compounds interfere with cancer cell growth, proliferation, and metastasis. Their mechanism of action involves targeting specific cellular pathways or proteins involved in tumorigenesis .

Anti-HIV Activity: Some derivatives exhibit anti-human immunodeficiency virus (HIV) activity. They may inhibit viral replication or interfere with viral entry into host cells. These findings hold promise for developing novel antiviral therapies .

Anti-Microbial and Analgesic Effects: Certain 4-amino-1,5-naphthyridin-2-ol compounds demonstrate antimicrobial activity against bacteria, fungi, or other pathogens. Additionally, they may possess analgesic properties, making them potential candidates for pain management .

Anti-Inflammatory and Antioxidant Potential: Researchers have explored the anti-inflammatory effects of these derivatives. They may modulate inflammatory pathways and reduce oxidative stress. Such properties could be valuable in treating inflammatory diseases and preventing cellular damage .

Synthetic Strategies and Reactivity

Let’s delve into the synthetic strategies and reactivity of 4-amino-1,5-naphthyridin-2-ol compounds:

Synthesis: Various methods have been employed to synthesize 1,5-naphthyridines. These include cyclization reactions, electrophilic or nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. Researchers have developed efficient routes to access these heterocycles .

Reactivity: 4-Amino-1,5-naphthyridin-2-ol derivatives react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, and modification of side chains. Understanding their reactivity is crucial for designing novel compounds with tailored properties .

Properties and Applications

Let’s explore some properties and applications of 4-amino-1,5-naphthyridin-2-ol derivatives:

Metal Complexes: These compounds can form stable metal complexes. Researchers have investigated their coordination chemistry with transition metals. Such complexes may find applications in catalysis, materials science, or bioinorganic chemistry .

Photoluminescence and Electroluminescence: Certain platinum complexes containing 1,5-naphthyridin-4-ol moieties exhibit interesting photoluminescence and electroluminescence properties. These findings open up possibilities for optoelectronic applications .

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. DOI: 10.3390/molecules25143252 Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Chemistry Africa, 4(1), 1-9. DOI: 10.1007/s41061-020-00314-6 Photoluminescence and electroluminescence characterization of high-performance platinum complexes containing 1,5-naphthyridin-4-ol. (2021). Materials Advances, 2(8), 2768-2775. DOI: 10.1039/D1MA00141H

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While the future directions for the research and application of 4-Amino-1,5-naphthyridin-2-ol are not explicitly mentioned in the search results, the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry suggests that future research may continue to explore their synthesis, reactivity, and biological activities.

作用機序

Target of Action

It’s known that 1,5-naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .

Biochemical Pathways

It’s known that 1,5-naphthyridine derivatives can exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

4-amino-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYZQILBHVKKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)

![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)

![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)